molecular formula C7H8N4S B12223601 [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine

[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine

Cat. No.: B12223601
M. Wt: 180.23 g/mol
InChI Key: QAFNFKTZJDFIQV-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: is a heterocyclic compound that contains a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically begins with thiophene-2-carboxylic acid and hydrazine hydrate.

    Formation of Triazole Ring: The thiophene-2-carboxylic acid is first converted to its corresponding hydrazide by reacting with hydrazine hydrate. This hydrazide is then cyclized with formic acid to form the 1,2,4-triazole ring.

    Introduction of Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Antimicrobial Agents: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine:

    Drug Development: The triazole ring is a common pharmacophore in medicinal chemistry, and this compound can be used as a scaffold for the development of new drugs targeting various diseases.

Industry:

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine depends on its application. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms. In catalysis, it acts as a ligand that stabilizes the transition state of the reaction, thereby lowering the activation energy.

Comparison with Similar Compounds

  • [5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
  • [5-(fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine

Comparison:

  • [5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to the pyridine or fluorophenyl analogs.
  • The thiophene ring can participate in π-π stacking interactions, which can be advantageous in materials science applications.
  • The electronic properties of the thiophene ring can also influence the reactivity and stability of the compound in various chemical reactions.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C7H8N4S/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11)

InChI Key

QAFNFKTZJDFIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)CN

Origin of Product

United States

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